Fluoroacetaldehyde

Übersicht

Beschreibung

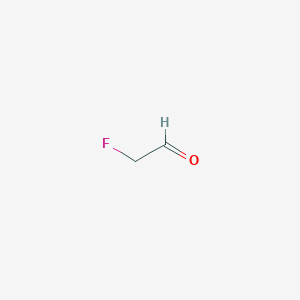

Fluoroacetaldehyde is a metabolic precursor of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya . It has a molecular formula of C2H3FO and a molar mass of 62.043 g·mol −1 .

Synthesis Analysis

The automated synthesis of [18F]fluoroacetaldehyde is carried out using a commercially available precursor, with reproducible yields of 26% ± 3 (decay-corrected, n = 10) within 45 min .

Molecular Structure Analysis

Fluoroacetaldehyde has a molecular formula of CHFO. Its average mass is 62.043 Da and its monoisotopic mass is 62.016792 Da .

Physical And Chemical Properties Analysis

Fluoroacetaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 43.9±15.0 °C at 760 mmHg, and a vapour pressure of 370.0±0.1 mmHg at 25°C. Its enthalpy of vaporization is 28.8±3.0 kJ/mol and its flash point is -6.4±10.6 °C .

Wissenschaftliche Forschungsanwendungen

Automation of [18F]fluoroacetaldehyde Synthesis

Fluoroacetaldehyde has been used in the automation of its own synthesis . The automated synthesis of [18F]fluoroacetaldehyde is carried out using a commercially available precursor, with reproducible yields of 26%±3 (decay-corrected, n=10) within 45 minutes . This automation permits the use of higher levels of [18F]fluoride while minimizing radiochemist exposure and enhancing reproducibility .

Application in Recombinant Human Interleukin-1 Receptor Antagonist (rhIL-1RA)

Fluoroacetaldehyde has been applied to a recombinant human interleukin-1 receptor antagonist (rhIL-1RA) . The radiolabelling efficiency of rhIL-1RA with [18F]fluoroacetaldehyde was confirmed using HPLC and reached 20%±10 (n=5). The overall RCY of [18F]rhIL-1RA was 5%±2 (decay-corrected, n=5) within 2 hours starting from 35 to 40GBq of [18F]fluoride .

Fluoroethylation of Benzylamine under Reductive Alkylation Conditions

Fluoroacetaldehyde has been used in the fluoroethylation of benzylamine under reductive alkylation conditions . The chemical identity of the resulting radiolabelled product was determined to be [18F]N-(2-fluoroethyl)-benzylamine .

Wirkmechanismus

Fluoroacetaldehyde is converted to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, indicating that it is the biosynthetic precursor of both of these secondary metabolites . The structure and catalytic mechanism of fluorinase, an enzyme involved in this process, are key to understanding fluorobiochemistry .

Safety and Hazards

When handling Fluoroacetaldehyde, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

Eigenschaften

IUPAC Name |

2-fluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWYJJLVYDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165621 | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroacetaldehyde | |

CAS RN |

1544-46-3 | |

| Record name | Acetaldehyde, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

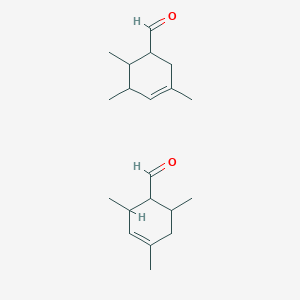

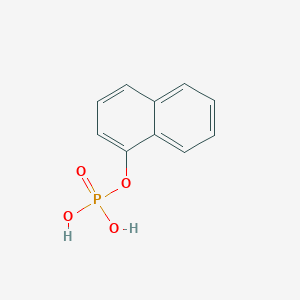

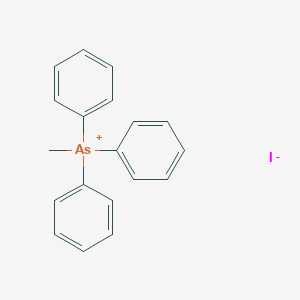

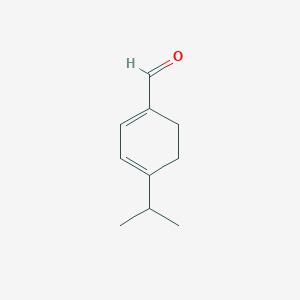

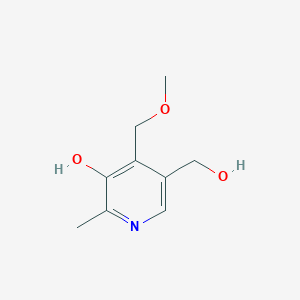

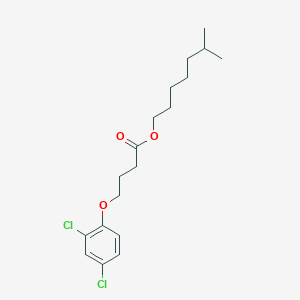

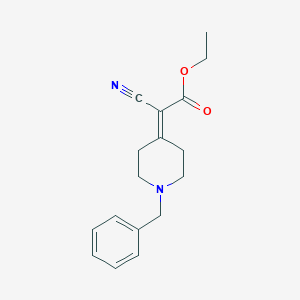

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of fluoroacetaldehyde?

A1: Fluoroacetaldehyde is a biosynthetic intermediate in the production of fluoroacetate and 4-fluorothreonine by the bacterium Streptomyces cattleya. [, ] This bacterium possesses the unique ability to form a carbon-fluorine bond, incorporating inorganic fluoride into organic molecules.

Q2: How is fluoroacetaldehyde biosynthesized?

A2: Research indicates that fluoroacetaldehyde originates from a C3 glycolytic intermediate rather than a C2 amino acid metabolite. [, ] While the exact pathway remains under investigation, feeding studies with labeled glycerol suggest a multistep process involving oxidation and transformation of glycolytic intermediates. []

Q3: What enzymes are involved in the biosynthesis of fluoroacetaldehyde?

A3: Key enzymes identified include a purine nucleoside phosphorylase, an aldose-ketose isomerase, and a fuculose aldolase. [] These enzymes sequentially convert 5'-fluoro-5'-deoxyadenosine (5'-FDA) to 5-fluorodeoxyribose-1-phosphate (5-FDRP), then to 5-fluorodeoxyribulose-1-phosphate (5-FDRulP), and finally to fluoroacetaldehyde.

Q4: What are the metabolic fates of fluoroacetaldehyde?

A4: Fluoroacetaldehyde serves as a precursor to both fluoroacetate and 4-fluorothreonine. [, ] It is oxidized to fluoroacetate by an NAD+-dependent fluoroacetaldehyde dehydrogenase. [] Alternatively, it can be converted to 4-fluorothreonine through a reaction with L-threonine, mediated by a PLP-dependent transaldolase. []

Q5: Can mammals metabolize fluoroacetaldehyde?

A5: While not naturally produced in mammals, studies show that fluoroacetaldehyde can be metabolized in rats and mice. [] Fluoroethanol, when administered to these animals, is converted to fluoroacetaldehyde in the liver. [] Further metabolism leads to the production of fluoroacetate and fluoride ions, which are detectable in urine. []

Q6: What is the molecular formula and weight of fluoroacetaldehyde?

A6: The molecular formula of fluoroacetaldehyde is C2H3FO, and its molecular weight is 62.05 g/mol.

Q7: Is there spectroscopic data available for fluoroacetaldehyde?

A7: While specific spectroscopic data for fluoroacetaldehyde is limited within the provided research, its derivative, 2,4-dinitrophenylhydrazone (2,4-DNPH), has been characterized by mass spectrometry. [] This derivative aids in identification through comparison with standard fluoroacetaldehyde.

Q8: What are the potential applications of fluoroacetaldehyde?

A8: Due to its role as a biosynthetic intermediate and its reactivity, fluoroacetaldehyde holds potential as a synthon for introducing fluorine into various molecules. [] It shows promise for radiolabeling peptides, proteins, and antibody fragments, and could be utilized in reactions like aldol condensation and the Mannich reaction. []

Q9: Can fluoroacetaldehyde be used to synthesize fluorinated analogs of existing drugs?

A9: Research suggests that utilizing fluoroacetaldehyde, or masked forms like fluoromalonic acid halfthioesters, can enable the synthesis of fluorinated analogs of medicinally relevant compounds. [] This methodology has been employed to create a fluorinated derivative of atorvastatin, a widely prescribed drug. []

Q10: Is fluoroacetaldehyde toxic?

A10: While specific toxicity data for fluoroacetaldehyde is limited in the provided research, it's crucial to note that it is a precursor to fluoroacetate, a known toxin. [] Fluoroacetate disrupts the citric acid cycle, leading to the accumulation of citrate in tissues and potential detrimental effects. [] Fluoroacetaldehyde itself may exhibit toxicity due to its structural similarity to fluoroacetate and its potential for metabolic conversion to this toxin.

Q11: Has fluoroacetaldehyde been implicated in any drug-related toxicity?

A11: Studies suggest that fluoroacetaldehyde, as a degradation product of 5-fluorouracil (5-FU), may contribute to the cardiotoxicity observed with certain formulations of this drug. [, ] Specifically, the Tris formulation of 5-FU appears to be more prone to generating fluoroacetaldehyde and its subsequent metabolite, fluoroacetate, potentially leading to increased cardiotoxicity compared to sodium-salt formulations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.